
Agonista del receptor S1p 1
Descripción general
Descripción
Icanbelimod, también conocido por su nombre químico ácido 1-(2-fluoro-4-(5-(4-isobutylfenil)-1,2,4-oxadiazol-3-il)bencil)azetidina-3-carboxílico hemihidratado, es un modulador de próxima generación, altamente potente del receptor 1 de esfingosina-1-fosfato (S1PR1). Este compuesto se está desarrollando principalmente por sus propiedades inmunomoduladoras, particularmente en el tratamiento de enfermedades autoinmunitarias como la enfermedad inflamatoria intestinal y la esclerosis múltiple .
Aplicaciones Científicas De Investigación
Autoimmune Diseases
S1P receptor agonist 1 has shown efficacy in treating multiple sclerosis (MS) by modulating lymphocyte trafficking. Fingolimod (FTY720), a well-known S1P receptor modulator, acts primarily through S1P receptor 1 to reduce the number of circulating lymphocytes, thereby limiting their migration into the central nervous system and reducing inflammatory damage .
Vascular Disorders
The role of S1P receptor 1 in maintaining vascular stability has led to investigations into its use in treating ocular diseases characterized by abnormal angiogenesis. For instance, ASP4058, an S1P receptor 1/5 selective agonist, demonstrated efficacy in reducing retinal microvascular hyperpermeability and proliferation induced by vascular endothelial growth factor, suggesting potential applications in diabetic retinopathy and age-related macular degeneration .
Fibrosis
Emerging evidence suggests that S1P receptor agonists may also play a role in modulating fibrotic responses. Studies have shown that while some S1P receptor agonists can induce extracellular matrix synthesis, they do not promote myofibroblast differentiation as TGF-β does. This indicates a potential therapeutic avenue for managing fibrotic diseases without the adverse effects typically associated with TGF-β signaling .
Case Studies
Mecanismo De Acción
Icanbelimod ejerce sus efectos mediante la modulación del receptor 1 de esfingosina-1-fosfato (S1PR1). Este receptor juega un papel crucial en la regulación del movimiento de las células T desde los ganglios linfáticos hacia la circulación. Al unirse al S1PR1, icanbelimod provoca la internalización del receptor, atrapando las células T dentro de los ganglios linfáticos e impidiendo que migren a los sitios de inflamación. Este mecanismo ayuda a reducir la inflamación y la respuesta inmunitaria en enfermedades autoinmunitarias .
Análisis Bioquímico
Biochemical Properties
Icanbelimod plays a significant role in biochemical reactions. It targets the S1P1 receptor, a G-protein coupled receptor (GPCR) that plays a central role in regulating T cell movement . By modulating this receptor, Icanbelimod can influence the interactions between enzymes, proteins, and other biomolecules .
Cellular Effects
Icanbelimod has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, Icanbelimod causes T cells to internalize S1P1, trapping T cells inside the lymph nodes and preventing them from migrating to sites of inflammation .
Molecular Mechanism
The mechanism of action of Icanbelimod involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, Icanbelimod induces the internalization of the S1P1 receptor, which is a critical step in its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Icanbelimod change over time. It has been observed that Icanbelimod exposure increases rapidly and dose-dependently with single and multiple dosing . Lymphocyte counts decrease rapidly after single and multiple doses and recover quickly, 7 days after dosing .
Dosage Effects in Animal Models
The effects of Icanbelimod vary with different dosages in animal models . For instance, a decrease in the number of peripheral blood lymphocytes was observed at all doses, and only a dose of 0.01 mg/kg was required to observe a decrease in the number of peripheral blood lymphocytes by more than 50% .
Metabolic Pathways
Icanbelimod is involved in the sphingosine-1-phosphate (S1P) metabolic pathway . It interacts with the S1P1 receptor, which plays a central role in this pathway .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de icanbelimod implica múltiples pasos, comenzando desde precursores disponibles comercialmenteLas condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza .
Métodos de Producción Industrial
La producción industrial de icanbelimod sigue rutas sintéticas similares, pero a una escala mayor. El proceso está optimizado para la escalabilidad, la rentabilidad y la sostenibilidad ambiental. Se pueden emplear técnicas avanzadas, como la química de flujo continuo y la síntesis automatizada, para mejorar la eficiencia y reducir los residuos .
Análisis De Reacciones Químicas
Tipos de Reacciones
Icanbelimod se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en la molécula.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en condiciones controladas.
Principales Productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos .
Comparación Con Compuestos Similares
Compuestos Similares
Ponesimod: Otro modulador del S1PR1 con propiedades inmunomoduladoras similares.
Siponimod: Un modulador selectivo del S1PR1 utilizado en el tratamiento de la esclerosis múltiple.
Ozanimod: Un modulador del S1PR1 y S1PR5 con aplicaciones en enfermedades autoinmunitarias.
Singularidad de Icanbelimod
Icanbelimod es único debido a su alta potencia y selectividad para el S1PR1, sin actividad significativa para otros subtipos de receptores como el S1PR3. Esta selectividad reduce el riesgo de efectos adversos asociados con la modulación del receptor no específica. Además, icanbelimod ha mostrado resultados prometedores en ensayos clínicos, lo que demuestra su potencial como un agente inmunomodulador altamente eficaz .
Actividad Biológica
Sphingosine 1-phosphate (S1P) receptor agonists, particularly S1P receptor agonist 1 (also known as compound 1), have garnered significant attention in the field of pharmacology due to their diverse biological activities and therapeutic potential in various diseases, including autoimmune disorders and cardiovascular conditions. This article delves into the biological activity of S1P receptor agonist 1, highlighting its mechanisms of action, effects on immune cell dynamics, and implications for clinical applications.
Overview of S1P Receptor Agonists
S1P is a bioactive lipid that functions primarily as an extracellular signaling molecule through its interaction with five known G-protein-coupled receptors (S1P1 to S1P5). Among these, S1P receptor agonist 1 selectively activates S1P1, which plays a crucial role in lymphocyte egress from lymphoid tissues and modulating vascular permeability. The therapeutic applications of S1P receptor agonists include the treatment of multiple sclerosis, organ transplantation, and inflammatory diseases.
Lymphocyte Trafficking
S1P receptor agonist 1 is known to trap lymphocytes in secondary lymphoid organs by activating S1P1 receptors. This mechanism is pivotal in controlling lymphocyte circulation and has been linked to the immunosuppressive effects observed in therapies using compounds like fingolimod (FTY720), which is phosphorylated to exert its effects on multiple S1P receptor subtypes .
- In vitro studies have demonstrated that activation of S1P1 leads to internalization of the receptor in lymphocytes, effectively reducing their numbers in peripheral blood while promoting retention in lymphoid tissues .
Endothelial Function
S1P receptor agonist 1 also influences endothelial cells by reducing permeability and enhancing barrier function. Studies indicate that S1P signaling through S1P1 decreases the expression of adhesion molecules such as VCAM-1 and ICAM-1 on endothelial cells, which are critical for leukocyte adhesion and transmigration during inflammation .
- Case Study : In a mouse model of ischemia-reperfusion injury, treatment with an S1P receptor agonist resulted in decreased neutrophil recruitment and reduced endothelial barrier permeability, highlighting its protective role against vascular injury .
Comparative Biological Activity
The following table summarizes key findings related to the biological activity of S1P receptor agonist 1 compared to other S1P receptor modulators:
Compound | Target Receptor | Biological Effect | Clinical Application |
---|---|---|---|
S1P Receptor Agonist 1 | S1P1 | Traps lymphocytes; reduces endothelial permeability | Multiple sclerosis; organ transplantation |
Fingolimod (FTY720) | S1P1, S1P3-5 | Lymphopenia; bradycardia; vascular tone modulation | Multiple sclerosis |
BAF312 | Selective for S1P1 | Reduced cardiovascular side effects; effective in MS | Multiple sclerosis |
Research Findings
Recent studies have further elucidated the role of S1P receptor agonist 1 in various biological contexts:
- Autoimmune Diseases : In collagen-induced arthritis models, selective activation of S1P receptors has shown efficacy comparable to traditional immunosuppressants, suggesting a promising role for these compounds in managing autoimmune conditions .
- Fibrosis : Unlike TGF-β, another pro-fibrotic mediator, S1PR agonists did not induce myofibroblast differentiation but did stimulate extracellular matrix synthesis. This indicates a nuanced role for S1PRs in fibrotic processes .
Propiedades
IUPAC Name |
1-[[2-fluoro-4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-14(2)9-15-3-5-16(6-4-15)22-25-21(26-30-22)17-7-8-18(20(24)10-17)11-27-12-19(13-27)23(28)29/h3-8,10,14,19H,9,11-13H2,1-2H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIFMTGYWXNIRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)CN4CC(C4)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1514888-56-2 | |
Record name | Icanbelimod | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1514888562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icanbelimod | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J055N05PGQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of Icanbelimod in treating ulcerative colitis?
A1: While the provided abstract [] does not delve into the specific mechanism of action of Icanbelimod, it does state that it is an S1P receptor agonist. Generally, S1P receptor agonists like Icanbelimod function by binding to and activating Sphingosine-1-phosphate (S1P) receptors. These receptors are found on lymphocytes (a type of white blood cell) and play a role in lymphocyte trafficking. By activating S1P receptors, Icanbelimod is thought to sequester lymphocytes in lymphoid tissues, preventing them from reaching the gut and thereby reducing inflammation associated with ulcerative colitis.
Q2: What were the key findings of the Phase 2 clinical trial on Icanbelimod for ulcerative colitis?
A2: The provided abstract [] only mentions that the research paper discusses the efficacy and safety of Icanbelimod in adults with moderate to severe ulcerative colitis in the context of a Phase 2, randomized, double-blind, placebo-controlled trial. The specific findings like efficacy results, safety data, and statistical significance are not detailed in the abstract. To gain a comprehensive understanding of the trial results, it would be necessary to review the full publication.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.